molecular formula C12H20O B15273388 2-Tert-butyl-1-ethynylcyclohexan-1-OL

2-Tert-butyl-1-ethynylcyclohexan-1-OL

Cat. No.: B15273388
M. Wt: 180.29 g/mol
InChI Key: QBXFERCAZJDLNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Tert-butyl-1-ethynylcyclohexan-1-OL is a chemical compound with the molecular formula C12H20O It is a tertiary alcohol with an ethynyl group attached to a cyclohexane ring, which is further substituted with a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Tert-butyl-1-ethynylcyclohexan-1-OL can be synthesized through the reaction of cyclohexanone with sodium acetylide in liquid ammonia, followed by an acidic work-up . This method involves the ethynylation of cyclohexanone, resulting in the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-1-ethynylcyclohexan-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The ethynyl group can be reduced to an ethyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents such as thionyl chloride (SOCl2) can be used for converting the hydroxyl group to a chloride.

Major Products Formed

    Oxidation: Formation of 2-Tert-butyl-1-ethynylcyclohexanone.

    Reduction: Formation of 2-Tert-butyl-1-ethylcyclohexan-1-OL.

    Substitution: Formation of 2-Tert-butyl-1-ethynylcyclohexyl chloride.

Scientific Research Applications

2-Tert-butyl-1-ethynylcyclohexan-1-OL has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Tert-butyl-1-ethynylcyclohexan-1-OL involves its interaction with specific molecular targets and pathways. As an alkynyl alcohol derivative, it can act as a precursor to other active compounds, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Tert-butyl-1-ethynylcyclohexan-1-OL is unique due to its combination of a cyclohexane ring, an ethynyl group, and a tert-butyl group. This unique structure imparts specific chemical properties and reactivity, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C12H20O

Molecular Weight

180.29 g/mol

IUPAC Name

2-tert-butyl-1-ethynylcyclohexan-1-ol

InChI

InChI=1S/C12H20O/c1-5-12(13)9-7-6-8-10(12)11(2,3)4/h1,10,13H,6-9H2,2-4H3

InChI Key

QBXFERCAZJDLNO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCCCC1(C#C)O

Origin of Product

United States

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